Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-
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Overview
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- is a chemical compound known for its unique structure and properties. It is a type of phenol derivative, characterized by the presence of two tert-butyl groups and two methyl groups attached to the benzene ring. This compound is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used as a stabilizer in plastics and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism by which Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In antioxidant applications, it scavenges free radicals and prevents oxidative damage to cells and tissues.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-di-tert-butyl-: Similar in structure but lacks the additional methyl groups.
Phenol, 2,6-di-tert-butyl-4-methyl-: Another related compound with different substitution patterns on the benzene ring.
Uniqueness
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its enhanced stability and reactivity make it particularly valuable in various industrial and research applications.
Properties
CAS No. |
70766-52-8 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,4-ditert-butyl-3,6-dimethylphenol |
InChI |
InChI=1S/C16H26O/c1-10-9-12(15(3,4)5)11(2)13(14(10)17)16(6,7)8/h9,17H,1-8H3 |
InChI Key |
OMJSSPXSNTYUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C(C)(C)C)C)C(C)(C)C |
Origin of Product |
United States |
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